molecular formula C18H17NO B12566118 N-Benzyl-1,2-dihydronaphthalene-1-carboxamide CAS No. 144314-35-2

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide

Cat. No.: B12566118
CAS No.: 144314-35-2
M. Wt: 263.3 g/mol
InChI Key: FZIFNMADJGVOJM-UHFFFAOYSA-N
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Description

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is an organic compound with the molecular formula C17H17NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a benzyl group attached to the nitrogen atom of the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide typically involves the reaction of 1,2-dihydronaphthalene with benzylamine in the presence of a suitable catalyst. One common method is the nucleophilic addition of benzylamine to 1,2-dihydronaphthalene-1-carboxylic acid chloride, followed by the removal of the protecting group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives .

Scientific Research Applications

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

144314-35-2

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-benzyl-1,2-dihydronaphthalene-1-carboxamide

InChI

InChI=1S/C18H17NO/c20-18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-11,17H,12-13H2,(H,19,20)

InChI Key

FZIFNMADJGVOJM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C1C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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